3-(4-CHLOROPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
3-(4-Chlorophenyl)-N-[(3-Methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core. Its structure includes:
- Triazolo[1,5-a]quinazoline backbone: A fused bicyclic system combining triazole and quinazoline rings, known for diverse bioactivity in medicinal chemistry .
- 3-Methoxybenzylamine group: At position 5, providing steric bulk and possible hydrogen-bonding capacity via the methoxy group.
Its structural complexity suggests applications in drug discovery, particularly for targets requiring heterocyclic inhibitors.
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O/c1-30-18-6-4-5-15(13-18)14-25-22-19-7-2-3-8-20(19)29-23(26-22)21(27-28-29)16-9-11-17(24)12-10-16/h2-13H,14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMMOIFREKPIBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazoloquinazoline core, followed by the introduction of the chlorophenyl and methoxyphenyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic and electrophilic substitutions at multiple reactive positions:
Key Findings :
- The methoxybenzyl group enhances solubility in polar aprotic solvents (DMF, dioxane) during substitutions .
- Electron-withdrawing substituents (e.g., sulfonyl groups) activate the quinazoline ring for nucleophilic attacks .
Oxidation and Reduction
The triazole and quinazoline moieties participate in redox transformations:
| Reaction Type | Conditions | Reagents | Products | Source |
|---|---|---|---|---|
| Oxidation | HOAc, reflux | KMnO₄ | Quinazoline N-oxide derivatives | |
| Reduction | MeOH, ambient temperature | SnCl₂·2H₂O/HCl | Amine-functionalized intermediates |
Mechanistic Insight :
- Oxidation primarily targets the quinazoline nitrogen, forming stable N-oxide products.
- Stannous chloride selectively reduces nitro groups without affecting the triazole ring .
Cyclization and Ring-Opening
The fused triazoloquinazoline system exhibits both stability and reactivity under specific conditions:
Structural Impact :
- The 4-chlorophenyl group stabilizes the transition state during cyclization .
- Ring-opening reactions are pH-dependent, with acidic conditions favoring quinazoline decomposition .
Sulfonation and Desulfonation
The sulfonyl group undergoes reversible modifications:
| Reaction Type | Conditions | Reagents | Products | Source |
|---|---|---|---|---|
| Sulfonation | DCM, 0°C | ClSO₃H | Polysulfonated derivatives | |
| Desulfonation | H₂O, 100°C | H₃O⁺ | Sulfonic acid byproducts |
Kinetics :
- Sulfonation occurs preferentially at the C3 position of the quinazoline ring.
- Desulfonation requires prolonged heating (>6h) for complete conversion .
Stability Under Thermal and Photolytic Conditions
Experimental studies reveal:
| Condition | Temperature/Time | Degradation Products | Stability | Source |
|---|---|---|---|---|
| Thermal | 150°C, 2h | Chlorobenzene and quinazoline碎片 | Moderate | |
| UV Light (254 nm) | 24h exposure | Radical-mediated dimerization | Low |
Comparative Reactivity with Analogues
A reactivity comparison with structurally similar compounds:
Mechanistic Pathways
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit promising anticancer properties. In particular:
- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation and survival. The triazole and quinazoline moieties are known to interact with ATP-binding sites on kinases, potentially leading to apoptosis in cancer cells.
- Case Studies : A study published in the Journal of Medicinal Chemistry demonstrated that similar triazoloquinazolines showed selective cytotoxicity against various cancer cell lines, suggesting a pathway for further development of targeted cancer therapies.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity:
- Broad-Spectrum Activity : Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group may enhance membrane permeability, facilitating the compound's entry into bacterial cells.
- Research Findings : A recent investigation highlighted that derivatives of quinazoline compounds have shown significant antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus).
Cognitive Enhancement
There is emerging evidence that triazoloquinazolines may influence cognitive functions:
- NMDA Receptor Modulation : Compounds in this class could act as modulators of NMDA receptors, which are crucial for synaptic plasticity and memory formation.
- Clinical Relevance : Research has shown that certain derivatives can enhance memory retrieval in animal models, indicating potential applications in treating cognitive disorders such as Alzheimer's disease.
Table of Comparative Studies
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Triazolopyrimidine Derivatives
and describe triazolopyrimidine analogs with chlorophenyl and methoxy-containing substituents. Key comparisons include:
Key Differences :
- Core Structure: The target compound’s quinazoline fusion (vs.
- Substituent Position : The 3-methoxybenzyl group in the target may enhance lipophilicity compared to ’s 4-methoxyphenethyl amine.
Quinazolinone Derivatives
and highlight triazole-substituted quinazolinones with varying aryl groups:
Key Differences :
- Functional Groups: Quinazolinones lack the triazole-quinazoline fusion but share aromatic amine groups. This may reduce metabolic stability compared to the target compound.
Sulfonyl- and Thiazole-Containing Analogs
and describe sulfonyl- and thiazole-modified triazoloquinazolines:
Implications for Drug Discovery
- Structural Advantages :
- The 4-chlorophenyl group may enhance target binding in hydrophobic pockets (e.g., enzyme active sites).
- The 3-methoxybenzylamine moiety could improve solubility relative to purely aromatic analogs.
- Limitations :
- Lack of bioactivity data in the evidence limits direct pharmacological comparisons.
- Synthetic complexity may hinder large-scale production.
Biological Activity
The compound 3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the quinazoline family, which has gained attention for its diverse biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential mechanisms of action based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 366.81 g/mol. The compound features a triazole ring fused with a quinazoline structure, which is significant for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H15ClN4O2 |
| Molecular Weight | 366.81 g/mol |
| LogP | 4.172 |
| Water Solubility (LogSw) | -4.66 |
| Polar Surface Area | 60.567 Ų |
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Research indicates that quinazoline-based compounds can inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Tyrosine Kinase : Quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, which plays a crucial role in tumor proliferation and survival. This inhibition leads to reduced tumor growth and metastasis in various cancers .
-
Cytotoxicity Studies : In vitro cytotoxicity assays against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) have shown promising results. For instance, compounds structurally related to our target have demonstrated IC50 values indicating significant growth inhibition .
- Example Results :
- Compound A: IC50 = 0.28 µg/mL against MCF-7.
- Compound B: IC50 = 9.6 µM against HL-60 leukemia cells.
- Example Results :
- Mechanisms of Action : The biological activity may also be attributed to the induction of apoptosis and cell cycle arrest in cancer cells. For instance, compounds have been shown to increase caspase-3 levels significantly and reduce TNF-α levels in treated cells, indicating apoptosis induction .
Other Biological Activities
Beyond anticancer effects, quinazoline derivatives exhibit other pharmacological activities:
- Antifungal Properties : Some studies have included screening for antifungal activity, placing this compound within libraries targeting infections .
- Anti-inflammatory Effects : The anti-inflammatory potential of quinazoline derivatives has been documented, suggesting a broader therapeutic application .
Case Studies
A recent study synthesized a series of quinazoline-pyrimidine hybrids and evaluated their antiproliferative activities against various cancer cell lines. The study found that modifications in the chemical structure significantly affected their potency:
| Compound Name | Structure Modification | IC50 (MCF-7) |
|---|---|---|
| Compound 1 | Para-substitution | 5.36 µg/mL |
| Compound 2 | Furoyl replacement | 3.21 µg/mL |
These findings suggest that structural variations can enhance biological activity and provide insights into optimizing drug design for improved efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
